

An In-depth Technical Guide to 15-Bromopentadecanoic Acid (CAS 56523-59-2)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *15-Bromopentadecanoic acid*

Cat. No.: B179503

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Bromopentadecanoic acid, identified by the CAS number 56523-59-2, is a synthetic, brominated long-chain fatty acid. Its structure, featuring a fifteen-carbon backbone with a terminal carboxylic acid group and a bromine atom at the ω -position, makes it a valuable tool in various fields of biomedical research. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, biological applications, and associated hazards. Its utility as a metabolic tracer, an enzyme substrate probe, in biomedical imaging, and as a linker in Proteolysis Targeting Chimeras (PROTACs) underscores its importance in studying lipid metabolism and developing novel therapeutics.

Chemical and Physical Properties

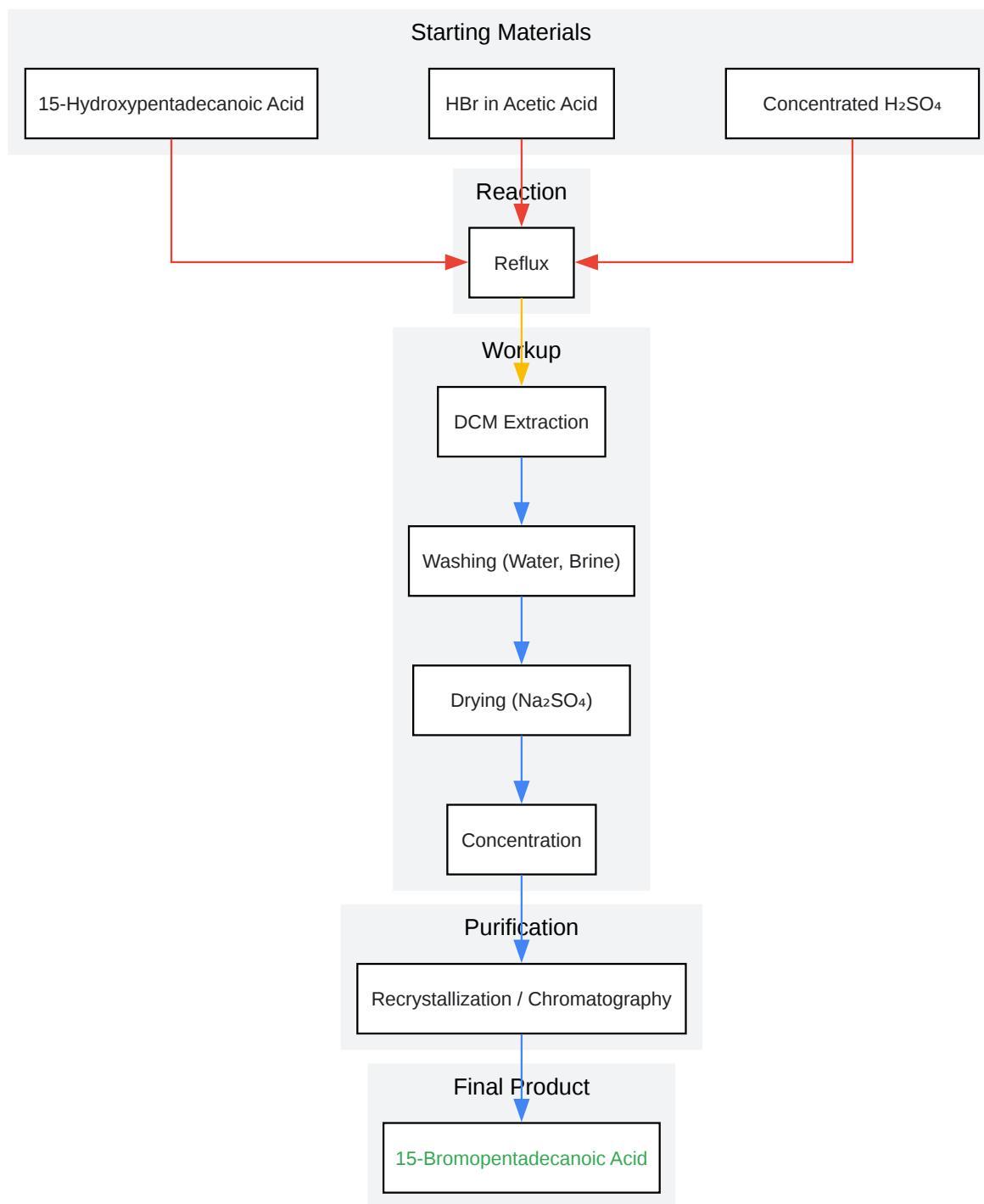
15-Bromopentadecanoic acid is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	56523-59-2	
Molecular Formula	$C_{15}H_{29}BrO_2$	
Molecular Weight	321.29 g/mol	
Melting Point	66-69 °C	
Boiling Point	409.4 °C at 760 mmHg	
Appearance	White to off-white solid	
Storage Temperature	Room Temperature (in a dry, sealed container)	

Synthesis and Analytical Methods

Experimental Protocol: Synthesis of 15-Bromopentadecanoic Acid

A common method for the synthesis of **15-bromopentadecanoic acid** involves the bromination of 15-hydroxypentadecanoic acid. The following protocol is based on established chemical principles.


Materials:

- 15-hydroxypentadecanoic acid
- Hydrobromic acid (48% in acetic acid)
- Concentrated sulfuric acid
- Dichloromethane
- Anhydrous sodium sulfate
- Standard laboratory glassware for reflux and extraction

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 15-hydroxypentadecanoic acid in a solution of 48% hydrobromic acid in acetic acid.
- Slowly add concentrated sulfuric acid to the reaction mixture while stirring.
- Heat the mixture to reflux and maintain for several hours to ensure complete conversion.
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Extract the aqueous layer with dichloromethane.
- Combine the organic extracts and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude **15-bromopentadecanoic acid**.
- The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow for 15-Bromopentadecanoic Acid

[Click to download full resolution via product page](#)*Synthesis Workflow*

Analytical Methods

The characterization and quantification of **15-bromopentadecanoic acid** can be achieved using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the quantification of fatty acids. For analysis, the carboxylic acid is typically derivatized to a more volatile ester, such as a methyl ester (FAME).

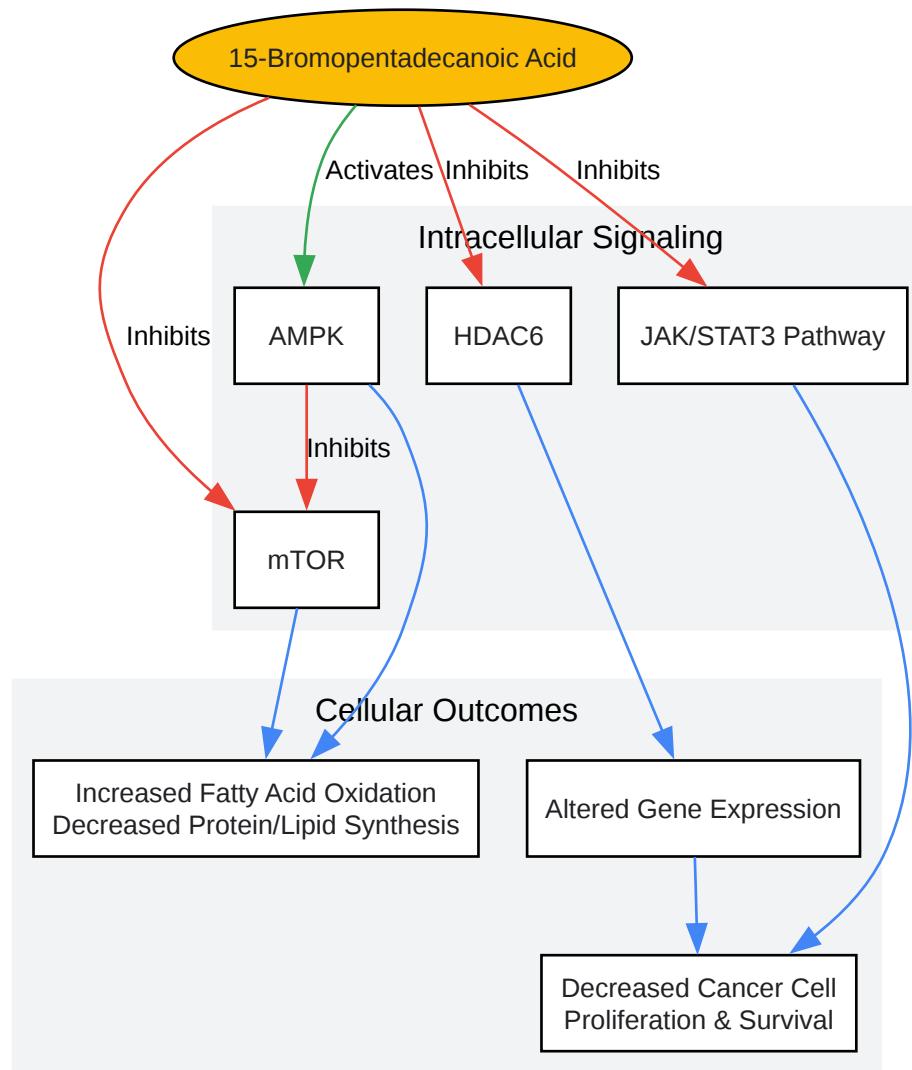
Experimental Protocol: GC-MS Analysis (Adapted for **15-Bromopentadecanoic Acid**)

- Derivatization: Convert **15-bromopentadecanoic acid** to its methyl ester by reacting with a methylating agent (e.g., BF_3 in methanol or acidic methanol).
- Extraction: Extract the resulting FAME into an organic solvent like hexane.
- GC Separation: Inject the sample onto a suitable capillary column (e.g., a polar column for FAME analysis). The oven temperature is programmed to ramp up to achieve separation based on boiling point and polarity.
- MS Detection: The eluting compounds are ionized (typically by electron ionization) and the resulting fragments are detected by the mass spectrometer. The mass spectrum of 15-bromopentadecanoate methyl ester will show a characteristic fragmentation pattern, including a molecular ion peak, which can be used for identification and quantification.

Other Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR can be used to confirm the structure of the molecule.
- High-Performance Liquid Chromatography (HPLC): HPLC can be used for the purification and quantification of the compound, often coupled with a mass spectrometer (LC-MS) for enhanced specificity.

Biological Activity and Potential Signaling Pathways


While specific signaling pathways for **15-bromopentadecanoic acid** are not extensively documented, its structural similarity to the naturally occurring odd-chain fatty acid,

pentadecanoic acid (C15:0), provides strong indications of its potential biological activities and mechanisms of action.

Anticancer Properties: Research on pentadecanoic acid suggests it possesses anticancer properties. One proposed mechanism is the inhibition of glucose uptake in cancer cells. Furthermore, studies on similar compounds point towards the involvement of the JAK/STAT3 signaling pathway. Inhibition of this pathway can lead to reduced cancer cell proliferation, survival, and metastasis. **15-Bromopentadecanoic acid** may also function as a histone deacetylase 6 (HDAC6) inhibitor, which can influence gene expression and induce cell cycle arrest and apoptosis in cancer cells.

Metabolic Regulation: Pentadecanoic acid is known to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR). The AMPK/mTOR pathway is a central regulator of cellular metabolism and growth. Activation of AMPK promotes catabolic processes like fatty acid oxidation, while inhibition of mTOR suppresses anabolic processes, including protein and lipid synthesis. As a fatty acid analog, **15-bromopentadecanoic acid** is a valuable tool for studying these metabolic pathways.

Potential Signaling Pathways of 15-Bromopentadecanoic Acid

[Click to download full resolution via product page](#)*Potential Signaling Pathways*

Hazards and Safety Information

Based on available Safety Data Sheets (SDS), **15-bromopentadecanoic acid** is considered to have the following hazards. It is important to note that the toxicological properties of this compound have not been thoroughly investigated.

Hazard	Description
Skin Corrosion/Irritation	May cause skin irritation.
Serious Eye Damage/Irritation	May cause serious eye irritation.
Respiratory Irritation	May cause respiratory irritation.

Handling and Storage:

- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- **Storage:** Store in a tightly closed container in a dry and well-ventilated place.

First Aid Measures:

- **Inhalation:** Move the person to fresh air. If breathing is difficult, give oxygen.
- **Skin Contact:** Wash off with soap and plenty of water.
- **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
- **Ingestion:** Rinse mouth with water. Do not induce vomiting.

Conclusion

15-Bromopentadecanoic acid is a versatile research chemical with significant applications in the study of lipid metabolism and as a potential component in the development of novel therapeutics. Its well-defined chemical and physical properties, along with established synthesis and analytical methods, make it an accessible tool for the scientific community. While its biological activities are still under investigation, its structural similarity to pentadecanoic acid suggests its involvement in key metabolic and signaling pathways with implications for cancer and metabolic diseases. As with any chemical, proper handling and safety precautions are essential when working with **15-bromopentadecanoic acid**. This guide serves as a

foundational resource for researchers and professionals seeking to utilize this compound in their work.

- To cite this document: BenchChem. [An In-depth Technical Guide to 15-Bromopentadecanoic Acid (CAS 56523-59-2)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b179503#cas-number-56523-59-2-properties-and-hazards\]](https://www.benchchem.com/product/b179503#cas-number-56523-59-2-properties-and-hazards)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com